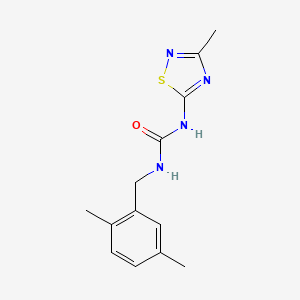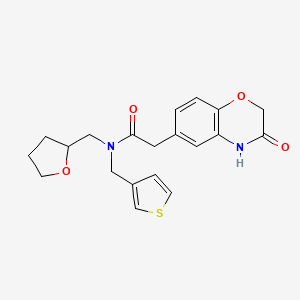![molecular formula C17H23NO4 B5903482 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid](/img/structure/B5903482.png)
3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid, also known as MPBH, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a derivative of benzoylphenylurea and is known to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid is not fully understood, but it is believed to work by inhibiting the activity of chitin synthase, an enzyme that is essential for the formation of insect exoskeletons and fungal cell walls. 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid has also been shown to inhibit the activity of tubulin, a protein that is essential for cell division in cancer cells.
Biochemical and Physiological Effects:
3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid has a wide range of biochemical and physiological effects. In insects, 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid causes a disruption in the formation of the exoskeleton, leading to death. In cancer cells, 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid inhibits cell division and induces apoptosis, leading to cell death. 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid has also been shown to have anti-inflammatory properties and can potentially be used to treat inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the advantages of using 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid in lab experiments is its high purity. 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid can be synthesized with a high degree of purity, making it an ideal compound for use in experiments. However, one of the limitations of using 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid is its potential toxicity. 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid has been shown to be toxic in high concentrations, and care must be taken when handling the compound.
未来方向
There are many potential future directions for research on 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid. One area of research is the development of new insecticides based on the structure of 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid. Another area of research is the development of new chemotherapeutic agents based on the mechanism of action of 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid. Additionally, research can be conducted to determine the potential use of 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid in the treatment of inflammatory diseases. Overall, 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid has the potential to be a valuable compound in various scientific research applications.
合成方法
The synthesis of 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid involves the reaction of 4-(2-methylprop-2-en-1-yl)oxybenzoic acid with hexanediamine and isocyanate. The reaction results in the formation of 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid as a white solid. The purity of the compound can be increased through recrystallization and purification using chromatography techniques.
科学研究应用
3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid has been extensively studied for its potential use in various scientific research applications. One of the primary applications of 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid is in the field of agriculture. 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid has been shown to have insecticidal properties and can be used as a pesticide to control pests such as aphids, whiteflies, and spider mites. 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid has also been studied for its potential use in cancer research. 3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid has been shown to inhibit the growth of cancer cells and can potentially be used as a chemotherapeutic agent.
属性
IUPAC Name |
3-[[4-(2-methylprop-2-enoxy)benzoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-4-5-14(10-16(19)20)18-17(21)13-6-8-15(9-7-13)22-11-12(2)3/h6-9,14H,2,4-5,10-11H2,1,3H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXLGGJBPSDFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)NC(=O)C1=CC=C(C=C1)OCC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-amino-2-oxoethyl)-N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)piperidine-3-carboxamide](/img/structure/B5903406.png)
![N-ethyl-3,5-difluoro-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B5903410.png)
![1-(4-{[(pyridin-3-ylmethyl)(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5903413.png)
![3-(3-{[(3-morpholin-4-ylpropyl)amino]methyl}-1H-indol-1-yl)propanamide](/img/structure/B5903420.png)
![N,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B5903421.png)
![1-(2-furylmethyl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5903429.png)
![[2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol](/img/structure/B5903436.png)

![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}propanamide](/img/structure/B5903455.png)
![7,8-dimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]-2-(2-methylpyrimidin-5-yl)quinoline](/img/structure/B5903457.png)
![N,N-dimethyl-1-{1-[(1-pentylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B5903465.png)
![N,N-dimethyl-1-(1-{[1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B5903496.png)
